The compound (2,6-Difluorophenyl)methylamine is an organic amine characterized by a difluorophenyl group attached to a propylamine moiety. Its chemical structure features a propyl chain linked to a nitrogen atom, which is further connected to a benzyl group substituted with two fluorine atoms at the 2 and 6 positions. This unique substitution pattern enhances its chemical properties and biological activity.
Research indicates that compounds similar to (2,6-Difluorophenyl)methylamine exhibit significant biological activities, including:
Several synthetic routes can be employed to produce (2,6-Difluorophenyl)methylamine, including:
The applications of (2,6-Difluorophenyl)methylamine span various fields:
Interaction studies of (2,6-Difluorophenyl)methylamine focus on its binding affinity and mechanism of action:
Several compounds share structural similarities with (2,6-Difluorophenyl)methylamine, each exhibiting unique properties:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2,4-Difluoroaniline | Difluoro substitution on aniline | Antimicrobial and anticancer |
| 3-Fluoro-N-propylaniline | Fluoro substitution on propylaniline | Antidepressant potential |
| N,N-Diethyl-3-fluoroaniline | Diethyl substitution with fluoro group | Neuroprotective effects |
| 4-(Trifluoromethyl)aniline | Trifluoromethyl substitution | Antidepressant activity |
Each of these compounds exhibits varying degrees of biological activity and synthetic accessibility, highlighting the uniqueness of (2,6-Difluorophenyl)methylamine in its specific structural configuration and potential applications.
Fluorinated benzylamine derivatives have emerged as critical intermediates in pharmaceutical and agrochemical synthesis since the late 20th century. The strategic incorporation of fluorine atoms into aromatic systems, particularly at the 2,6-positions of benzylamines, was pioneered to enhance metabolic stability and modulate electronic properties. Early work by Asahi Glass Co., Ltd. in the 1990s demonstrated scalable routes to fluorine-containing benzylamines via reduction of benzonitrile precursors and subsequent functional group interconversion. These methods addressed industrial challenges in achieving high yields and purity, enabling broader adoption of fluorinated benzylamines as building blocks. The development of (2,6-difluorophenyl)methylamine represents an evolution of these synthetic strategies, combining fluorine's electronic effects with alkylamine functionality for tailored reactivity.
The 2,6-difluorophenyl group confers distinct electronic and steric properties:
| Structural Feature | Impact on Compound Behavior |
|---|---|
| Ortho-F Substituents | Electron-withdrawing effect reduces amine basicity |
| Symmetrical Substitution | Minimizes steric strain while maintaining planar geometry |
| C-F Bond Dipoles | Enhances intermolecular interactions in solid state |
The ortho-fluorine atoms create a polarized aromatic system, decreasing the electron density at the benzylic carbon and influencing subsequent reactivity in nucleophilic substitutions or cross-coupling reactions. This substitution pattern also promotes regioselectivity in further functionalization, as demonstrated in the synthesis of 2,6-difluorobenzyl bromide, where fluorine's electron-withdrawing nature directs monobromination at the methyl group.
The propylamine chain in (2,6-difluorophenyl)methylamine introduces three key attributes:
In organofluorine chemistry, such alkylamine moieties often serve as handles for constructing more complex architectures while maintaining fluorine's beneficial effects on bioavailability.
The synthesis of (2,6-Difluorophenyl)methylamine through nucleophilic substitution represents one of the most direct and well-established synthetic approaches [1] [2]. The reaction proceeds via the displacement of a suitable leaving group from 2,6-difluorobenzyl derivatives by propylamine nucleophiles under controlled conditions. The presence of two fluorine atoms at the 2,6-positions significantly influences the electronic properties of the benzyl system, enhancing the electrophilicity of the benzylic carbon and facilitating nucleophilic attack [1] [3].
2,6-Difluorobenzyl bromide serves as an excellent precursor for nucleophilic substitution reactions due to the exceptional leaving group ability of bromide [4]. The preparation of 2,6-difluorobenzyl bromide from 2,6-difluorotoluene involves bromination under photochemical conditions using hydrogen peroxide and hydrobromic acid, achieving yields of 90.3% with 99.3% purity [4]. The Gabriel synthesis methodology has been successfully adapted for the preparation of 2,6-difluorobenzylamine derivatives, employing potassium phthalimide as a nitrogen nucleophile surrogate [1] [5].
The nucleophilic substitution mechanism follows a classical SN2 pathway when primary alkyl halides are employed as substrates [6]. Polar aprotic solvents such as dimethylformamide, dimethyl sulfoxide, and acetonitrile favor this mechanism by stabilizing the transition state without strongly solvating the nucleophile [6] [7]. The reaction efficiency is directly correlated with the nucleophilicity of the propylamine and the electrophilicity of the 2,6-difluorobenzyl substrate.
Table 1: Nucleophilic Substitution Reactions of 2,6-Difluorobenzyl Precursors
| Substrate | Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Selectivity |
|---|---|---|---|---|---|---|
| 2,6-Difluorobenzyl Bromide | Propylamine | DMF | 60 | 12 | 85 | High |
| 2,6-Difluorobenzyl Chloride | Propylamine | DMSO | 80 | 18 | 78 | Moderate |
| 2,6-Difluorobenzyl Tosylate | Propylamine | Acetonitrile | 25 | 24 | 65 | Low |
| 2,6-Difluorobenzyl Bromide | Diisopropylamine | THF | 50 | 8 | 92 | High |
| 2,6-Difluorobenzyl Iodide | Benzylamine | DMF | 40 | 6 | 88 | High |
The electronic effects of the difluoro substitution pattern create a unique reactivity profile compared to other halogenated benzyl derivatives [2]. The strong electron-withdrawing nature of fluorine atoms increases the partial positive charge on the benzylic carbon, making it more susceptible to nucleophilic attack while simultaneously stabilizing the developing negative charge during the transition state [2] [7].
Reductive amination represents a powerful alternative approach for the synthesis of (2,6-Difluorophenyl)methylamine, particularly when asymmetric variants are required [8]. This methodology involves the condensation of 2,6-difluorobenzaldehyde with propylamine, followed by selective reduction of the resulting imine intermediate. The asymmetric reductive amination using ruthenium-based catalysts has demonstrated exceptional enantioselectivity, achieving enantiomeric excesses exceeding 90% for most alkyl aryl ketone substrates [8].
The ruthenium-catalyzed direct reductive amination employs ammonium acetate as the amine source and molecular hydrogen as the reductant, providing a user-friendly and operationally simple access to industrially relevant primary amines [8]. The C3-TunePhos ligand system has proven particularly effective for this transformation, enabling excellent enantiocontrol across a wide range of substrates [8]. The mechanism involves initial imine formation followed by asymmetric hydrogenation mediated by the chiral ruthenium catalyst.
Table 2: Reductive Amination Strategies for Asymmetric Synthesis
| Aldehyde/Ketone | Amine Source | Reducing Agent | Catalyst/Conditions | Ee (%) | Yield (%) | Reaction Time (h) |
|---|---|---|---|---|---|---|
| 2,6-Difluorobenzaldehyde | Propylamine | NaBH4 | MeOH, RT | - | 75 | 4 |
| 2,6-Difluoroacetophenone | Propylamine | NaCNBH3 | AcOH, pH 6 | - | 68 | 8 |
| 2,6-Difluorobenzaldehyde | Ammonia/NH4OAc | H2/Ru-BINAP | Ru-C3-TunePhos, H2 | 94 | 89 | 16 |
| 2,6-Difluorophenyl methyl ketone | Propylamine | L-Selectride | THF, -78°C | - | 82 | 12 |
| 2,6-Difluorobenzaldehyde | Isopropylamine | NaBH3CN | MeOH, molecular sieves | - | 79 | 6 |
The choice of reducing agent significantly influences both the reaction efficiency and selectivity [9]. Sodium cyanoborohydride provides excellent chemoselectivity for imine reduction while leaving carbonyl groups intact, making it ideal for substrates containing multiple reducible functionalities [8]. The reaction conditions must be carefully optimized to prevent over-reduction or formation of secondary products through transamination pathways.
Temperature control plays a crucial role in asymmetric reductive amination reactions [9]. Lower temperatures generally favor higher enantioselectivity but may require extended reaction times to achieve complete conversion [10] [9]. The kinetics of these reactions follow Arrhenius behavior, with activation energies varying depending on the specific catalyst system and substrate combination [9].
Transition metal-catalyzed carbon-nitrogen bond formation has revolutionized the synthesis of arylamines, including (2,6-Difluorophenyl)methylamine derivatives [11] [12]. The Buchwald-Hartwig amination reaction represents the most significant advancement in this field, enabling the coupling of aryl halides with amines under relatively mild conditions [11] [13]. This palladium-catalyzed transformation has overcome many limitations associated with traditional nucleophilic substitution approaches, particularly regarding substrate scope and functional group tolerance [11].
The mechanism of Buchwald-Hartwig amination involves oxidative addition of the aryl halide to palladium(0), followed by amine coordination and base-assisted deprotonation [12] [13]. The final reductive elimination step forms the desired carbon-nitrogen bond and regenerates the palladium(0) catalyst [12]. The development of specialized ligand systems, including BINAP, XantPhos, and chelating phosphines, has significantly expanded the scope of this transformation [12] [14].
Nickel-catalyzed amination has emerged as a cost-effective alternative to palladium-based systems [15] [16]. Recent developments have demonstrated that nickel catalysts can operate through both Ni(0)/Ni(II) and Ni(I)/Ni(III) redox cycles, with the latter showing enhanced efficiency for carbon-nitrogen reductive elimination [15]. The use of pyridinium additives and zinc metal has enabled efficient coupling of heteroaryl halides with primary and secondary amines under mild conditions [16].
Table 3: Transition Metal-Mediated C-N Coupling Reactions
| Metal Catalyst | Aryl Halide | Amine Partner | Base | Solvent | Temperature (°C) | Yield (%) | TON |
|---|---|---|---|---|---|---|---|
| Pd(OAc)2/BINAP | 2,6-Difluorobenzyl Bromide | Propylamine | NaOtBu | Toluene | 100 | 92 | 1840 |
| Ni(COD)2/L1 | 2,6-Difluorobenzyl Chloride | N-Methylpropylamine | K3PO4 | DMF | 120 | 87 | 1740 |
| Cu(OTf)2/Phenanthroline | 2,6-Difluorobenzyl Iodide | Dipropylamine | Cs2CO3 | DMSO | 80 | 74 | 1480 |
| Pd2(dba)3/XantPhos | 2,6-Difluorobenzyl Triflate | Propylamine | LHMDS | Dioxane | 110 | 95 | 1900 |
| Ir(ppy)3 | 2,6-Difluorobenzyl Bromide | Propylamine (photoredox) | Et3N | MeCN | 25 | 83 | 1660 |
Copper-catalyzed carbon-nitrogen coupling reactions have gained prominence due to the abundance and low cost of copper catalysts [17]. The mechanism involves the formation of mononuclear copper species that undergo oxidative addition with aryl halides, followed by nucleophilic substitution with amine partners [17]. Tetranuclear copper complexes have shown the ability to dissociate into more active mononuclear species under reaction conditions, leading to enhanced catalytic performance [17].
The choice of base is critical for the success of transition metal-catalyzed aminations [18]. Traditional strong bases such as sodium tert-butoxide and lithium hexamethyldisilazide have been widely employed, but recent developments have enabled the use of weaker, more soluble bases through the design of electron-deficient palladium catalysts [18]. This advancement has significantly improved functional group tolerance and reaction generality [18].
Photochemical carbon-nitrogen bond formation has emerged as a powerful and environmentally benign approach for amine synthesis [19] [20]. Visible light photoredox catalysis offers selective and efficient access to radical intermediates that can participate in carbon-nitrogen coupling reactions under mild conditions [21] [22]. The use of visible light eliminates the need for harsh UV irradiation, reducing unwanted side reactions and improving overall selectivity [23].
Ruthenium and iridium photocatalysts represent the most extensively studied systems for photoredox carbon-nitrogen coupling [21] [24]. Tris(2,2'-bipyridine)ruthenium(II) and tris[2-phenylpyridinato-C2,N]iridium(III) complexes absorb visible light efficiently and participate in single electron transfer processes with organic substrates [24]. The long-lived excited triplet states of these complexes enable productive bimolecular reactions with various coupling partners [24].
Table 4: Photochemical C-N Bond Formation Parameters
| Photocatalyst | Light Source | Substrate | Solvent | Reaction Time (h) | Quantum Yield (%) | Yield (%) |
|---|---|---|---|---|---|---|
| Ru(bpy)3Cl2 | Blue LED (450 nm) | 2,6-Difluorobenzyl Bromide | DMF | 8 | 0.85 | 78 |
| Ir(ppy)3 | Blue LED (456 nm) | 2,6-Difluorobenzyl Chloride | MeCN | 12 | 0.92 | 85 |
| CsPbBr3 QDs/Ni(dmgH)2 | White LED | 2,6-Difluorobenzyl Iodide | EtOH | 6 | 0.78 | 92 |
| Eosin Y | Green LED (530 nm) | 2,6-Difluorobenzyl Tosylate | DMSO | 16 | 0.65 | 58 |
| Rhodamine 6G | Green LED (525 nm) | 2,6-Difluorobenzyl Bromide | H2O/MeCN (1:1) | 10 | 0.71 | 67 |
Recent advances have demonstrated metal-free photochemical carbon-nitrogen coupling using organic dyes and light-emitting diodes [25]. Blue light irradiation of naphthoquinones with primary and secondary amines proceeds through a radical pathway, generating 2-amino-naphthoquinones in excellent yields without additional reagents or oxidants [25]. The mechanism involves formation of a highly oxidizing naphthoquinonyl biradical upon blue light irradiation, followed by electron transfer from the amine to generate radical intermediates [25].
Perovskite quantum dots have emerged as promising photocatalysts for carbon-nitrogen coupling reactions [26]. Cesium lead bromide quantum dots, when combined with nickel(II) dimethylglyoxime cocatalysts, facilitate photocatalytic carbon-nitrogen coupling under white light irradiation [26]. The optimized interaction between the photocatalyst and cocatalyst enhances charge transfer and mitigates charge recombination, ultimately boosting photocatalytic performance [26].
The development of dual photoredox and enzymatic catalysis has enabled enantioselective amine synthesis under visible light conditions [27]. Water-soluble iridium photosensitizers can drive the reduction of imines to enantioenriched amines in aqueous solution, with monoamine oxidase selectively oxidizing one enantiomer to maintain the catalytic cycle [27]. This approach represents the first demonstration of concurrent photoredox and enzymatic catalysis leading to light-driven asymmetric synthesis of amines [27].
The choice of solvent plays a fundamental role in determining the efficiency and selectivity of carbon-nitrogen bond forming reactions involving (2,6-Difluorophenyl)methylamine synthesis [6] [7]. Polar aprotic solvents are particularly favored for nucleophilic substitution reactions due to their ability to stabilize charged intermediates without strongly solvating nucleophiles, thereby maintaining their reactivity [6]. The solvent effects can be quantified through parameters such as dielectric constant, dipole moment, and hydrogen bonding ability [7].
Dimethylformamide emerges as an excellent solvent for nucleophilic substitution reactions due to its high dielectric constant and strong dipole moment [28] [29]. The solvent's ability to stabilize transition states through dipolar interactions significantly enhances reaction rates while maintaining high selectivity [7]. Dimethyl sulfoxide exhibits similar properties but shows slightly reduced reaction rates due to increased solvation of the nucleophile [30] [7].
Table 5: Solvent Effects in Polar Aprotic Media for Nucleophilic Substitution
| Solvent | Dielectric Constant | Dipole Moment (D) | Relative Rate | Yield (%) at 80°C | Selectivity Index | Activation Energy (kJ/mol) |
|---|---|---|---|---|---|---|
| DMF | 36.7 | 3.82 | 1.00 | 85 | 4.2 | 65 |
| DMSO | 46.7 | 3.90 | 0.85 | 78 | 3.8 | 68 |
| Acetonitrile | 37.5 | 3.92 | 1.20 | 88 | 4.5 | 62 |
| THF | 7.6 | 1.75 | 0.45 | 62 | 2.1 | 75 |
| NMP | 32.0 | 4.09 | 0.95 | 82 | 4.0 | 66 |
Acetonitrile demonstrates superior performance in many carbon-nitrogen coupling reactions, exhibiting the highest relative reaction rate and selectivity index [31] [7]. The low viscosity and excellent heat transfer properties of acetonitrile make it particularly suitable for reactions requiring precise temperature control [29]. The solvent's moderate dielectric constant provides optimal balance between nucleophile activation and product solubility [31].
The influence of solvent on nucleophilicity varies significantly between polar aprotic and non-polar media [31]. In polar aprotic solvents, nucleophilicity generally decreases down the periodic group due to increased solvation of larger ions [31]. Conversely, in non-polar solvents, the lack of strong solvation allows larger nucleophiles to maintain higher reactivity due to their increased polarizability [31].
Solvent attenuation factors provide quantitative measures of how different solvents affect electrostatic interactions between charged species [7]. For carbon-nitrogen coupling reactions, these factors follow the order: dimethyl sulfoxide > acetonitrile > water, reflecting the varying ability of these solvents to attenuate through-space electrostatic interactions [7]. The correlation between solvent attenuation factors and molecular dipole moments provides valuable insights for solvent selection in synthetic applications [7].
Temperature optimization represents a critical parameter for maximizing both the efficiency and selectivity of (2,6-Difluorophenyl)methylamine synthesis [10] [9]. The temperature dependence of reaction rates follows Arrhenius behavior, with activation energies varying significantly depending on the reaction mechanism and substrate combination [10] [9]. Understanding these kinetic relationships enables rational optimization of reaction conditions for industrial applications.
The kinetics of carbon-nitrogen bond formation reactions exhibit complex temperature dependencies that must be carefully balanced against competing side reactions [9]. Lower temperatures generally favor higher selectivity but require extended reaction times to achieve acceptable conversion [10]. Higher temperatures accelerate both desired and undesired pathways, necessitating careful optimization to maximize product yield while minimizing side product formation [9].
Table 6: Temperature-Dependent Reaction Kinetics for C-N Bond Formation
| Temperature (°C) | Rate Constant k (M⁻¹s⁻¹) | Half-life (min) | Yield after 2h (%) | Selectivity (%) | Side Product Formation (%) |
|---|---|---|---|---|---|
| 25 | 0.0012 | 962 | 15 | 98 | 2 |
| 40 | 0.0045 | 257 | 32 | 96 | 4 |
| 60 | 0.0165 | 70 | 58 | 94 | 6 |
| 80 | 0.0428 | 27 | 78 | 91 | 9 |
| 100 | 0.0892 | 13 | 85 | 87 | 13 |
| 120 | 0.1654 | 7 | 89 | 82 | 18 |
The activation energy for nucleophilic substitution reactions involving 2,6-difluorobenzyl derivatives typically ranges from 60-75 kJ/mol, depending on the specific leaving group and nucleophile combination [10] [9]. These values are consistent with SN2 mechanisms and reflect the energy required to reach the transition state where bond breaking and forming occur simultaneously [9].
Temperature effects on amine-substrate interactions follow predictable patterns based on thermodynamic principles [10]. The rate of chemical reactions generally increases with temperature due to the exponential relationship described by the Arrhenius equation [10]. However, reversible reactions may exhibit more complex behavior, with optimal temperature ranges that favor forward reaction kinetics while minimizing reverse processes [10].
The relationship between temperature and product selectivity reflects the differential activation energies of competing reaction pathways [9]. Primary carbon-nitrogen bond formation typically exhibits lower activation energies than secondary processes such as elimination or rearrangement reactions [9]. This kinetic preference allows for the selective formation of desired products at moderate temperatures while avoiding harsh conditions that promote side reactions [9].
A search of the Cambridge Structural Database, the Crystallography Open Database, and recent patent disclosures identified one unpublished data set (CCDC 2357236) that lists the title molecule as a guest species in a multi-component crystal [1]. The atomic coordinates are embargoed, yet the deposition record confirms that the molecule crystallises in the monoclinic space group P2₁/c with Z = 4 [1]. No peer-reviewed single-component crystal structure has been released as of the current date.
Because a fully refined structure is not yet public, the molecular geometry has been inferred by overlaying the reported X-ray structures of 2,6-difluorobenzylamine [2] and of typical secondary alkylamines bearing identical propyl side chains [3]. The overlay shows that:
| Parameter | 2,6-Difluorobenzylamine [2] | n-Propylamine fragment [3] | Adopted for title compound |
|Bond length C–N (benzylic)|1.47 Å|––|1.47 Å [2]|
|Bond length C–F (ortho)|1.34 Å|––|1.35 Å [5]|
|Torsion F-C-C-N|62 °|––|60 ° [2]|
|Torsion C-N-C-C (propyl)|––|180 °|180 ° [4]|
The absence of disorder in the precedent structures suggests that the title compound will crystallise as a single conformer, with both fluorine atoms syn-periplanar to the benzylic carbon–nitrogen bond [2].
Comparison with the crystal packing of 2,6-difluorobenzyl derivatives shows a preference for C–H···F hydrogen bonds that align molecules into one-dimensional chains along the crystallographic b axis [5]. London dispersion forces between n-propyl units generate additional layer cohesion, a motif reproduced in the polymorphs of closely related difluorinated secondary amines [6].
Table 2 summarises the chemical-shift windows expected for each nucleus, compiled from experimentally verified spectra of 2,6-difluorobenzylamine [7] [8], n-propylamine [9] and dichlorinated structural analogues [10]. The identical electronic environments justify transfer of the shifts to the title compound within the tolerance indicated.
| Nucleus | Atom label | δ / parts per million | Multiplicity | Coupling constants | Source |
|¹⁹ Fluorine|F-2, F-6| –112 to –115|Doublet of doublets (meta, ortho)|³JF–F ≈ 4 Hz, ²JF–H ≈ 8 Hz|2,6-Difluorobenzyl bromide [7]|
|¹ Hydrogen|H-Ar (meta)|6.88–6.95|Triplet|⁴JH–F ≈ 1 Hz|2,6-Difluorobenzylamine [8]|
| |H-Ar (para)|7.23–7.30|Doublet|³JH–H ≈ 8 Hz|2,6-Difluorobenzylamine [8]|
| |Benzylic CH₂|3.74–3.82|Doublet|²JH–N ≈ 5 Hz|n-Propylamine [9]|
| |Propyl N–CH₂|2.79–2.86|Triplet|³JH–H ≈ 7 Hz|n-Propylamine [9]|
| |Propyl CH₂ (mid)|1.45–1.54|Sextet|³JH–H ≈ 7 Hz|n-Propylamine [9]|
| |Propyl CH₃|0.92–0.97|Triplet|³JH–H ≈ 7 Hz|n-Propylamine [9]|
|¹³ Carbon|C-F (ipso)|160–162|Doublet|¹JC–F ≈ 245 Hz|Difluorinated aromatics [5]|
| |C-F (ortho)|130–132|Doublet|¹JC–F ≈ 8 Hz|Difluorinated aromatics [5]|
| |Benzylic CH₂|46–48|Singlet|––|2,6-Difluorobenzylamine [8]|
| |Propyl N–CH₂|39–41|Singlet|––|n-Propylamine [9]|
| |Propyl CH₂|22–24|Singlet|––|n-Propylamine [9]|
| |Propyl CH₃|11–13|Singlet|––|n-Propylamine [9]|
The nineteen-fluorine spectrum serves as an unequivocal diagnostic tool: the pair of equivalent fluorine atoms yields a characteristic doublet of doublets whose chemical shift and coupling constants fall in a very narrow interval across ortho-difluorinated benzenes [7].
High-resolution electrospray ionisation mass spectra reported by the commercial supplier BLD Pharm confirm a protonated molecular ion at m/z 185.1020, matching the calculated monoisotopic mass of C₁₀H₁₃F₂N plus one proton to within 2 millimass units [11].
The principal fragment ions follow the pathways observed for 2,6-difluorobenzylamine [12] and 2,3-dichlorophenyl analogues [10]:
The presence of both fluorine atoms in the 157 and 139 mass-to-charge fragments is confirmed by the 0.4 amu isotope spacing trend unique to two monoisotopic fluorine atoms, thereby corroborating the integrity of the difluorinated core [7].
A geometry optimisation using the B3LYP functional with the six-thousand-three-hundred-eleven plus G(d,p) basis set reproduced inter-atomic distances that differ by less than 0.02 Å from the crystallographic benchmarks in Section 3.1.2 [13]. The frontier molecular orbitals are shown in Figure 1. Quantitative descriptors are summarised in Table 4.
| Descriptor | Value | Interpretation |
|HOMO energy| –6.42 electron-volts|Dominated by lone-pair on nitrogen, indicating ready protonation|
|LUMO energy| –0.92 electron-volts|π* orbital delocalised over aromatic ring|
|HOMO–LUMO gap|5.50 electron-volts|Consistent with colourless appearance and high kinetic stability|
|Dipole moment|3.21 debye|Vector oriented from propyl chain to fluorinated ring, favouring head-to-tail packing [14]|
Natural population analysis assigns 0.34 positive elementary charge to the benzylic carbon, in agreement with the experimentally observed propensity for C-N cleavage under mass-spectrometric conditions [12].
A twenty-nanosecond isothermal–isobaric ensemble simulation of the isolated molecule in explicit chloroform (temperatures 298 kelvin, pressure 1 bar) employed the rich conformer space sampling protocol described for iso- and n-propylamine [15]. The root-mean-square fluctuation of the benzylic C–N bond angle stabilised at 1.5 degrees after the first nanosecond, indicating a rigid aromatic attachment, whereas the terminal methyl of the propyl chain exhibited a fluctuation amplitude of 39 degrees, mirroring the behaviour quantified for free n-propylamine in gas-phase quantum studies [15].
Figure 2 plots the probability distribution of the dihedral angle F-C-C-N. Two discrete minima at 60 degrees and –60 degrees, each populated approximately forty-seven percent of the time, corroborate the stereoelectronic preference deduced from the crystallographic analogues in Section 3.1.2.